molecular formula C29H38N2O B8535948 2,6-Bis(4'-diethylaminobenzal)-4-methylcyclohexanone

2,6-Bis(4'-diethylaminobenzal)-4-methylcyclohexanone

Cat. No. B8535948
M. Wt: 430.6 g/mol
InChI Key: SFXPLYOSNTZJFW-UHFFFAOYSA-N
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Patent
US04407927

Procedure details

In 50 ml of anhydrous ethanol were dissolved 35.4 g of p-diethylaminobenzaldehyde and 11.2 g of 4-methylcyclohexanone, and 20 ml of 10% ethanolic solution of sodium ethoxide was added dropwise to the resulting solution and the resulting mixture was subjected to reaction under reflux for 5 hours. The reaction mixture was cooled, and the crystals thus precipitated were collected by filtration, and then recrystallized from toluene, to obtain 30.2 g of 2,6-bis(4'-diethylaminobenzal)-4-methylcyclohexanone (m.p. 169° C.).
Quantity
35.4 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:12][CH3:13])[C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1)[CH3:2].[CH3:14][CH:15]1[CH2:20][CH2:19][C:18](=[O:21])[CH2:17][CH2:16]1.[O-][CH2:23][CH3:24].[Na+]>C(O)C>[CH2:1]([N:3]([CH2:12][CH3:13])[C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[C:17]2[CH2:16][CH:15]([CH3:14])[CH2:20][C:19](=[CH:8][C:7]3[CH:10]=[CH:11][C:4]([N:3]([CH2:23][CH3:24])[CH2:1][CH3:2])=[CH:5][CH:6]=3)[C:18]2=[O:21])=[CH:6][CH:5]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
35.4 g
Type
reactant
Smiles
C(C)N(C1=CC=C(C=O)C=C1)CC
Name
Quantity
11.2 g
Type
reactant
Smiles
CC1CCC(CC1)=O
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the resulting solution
CUSTOM
Type
CUSTOM
Details
the resulting mixture was subjected to reaction
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the crystals thus precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C1=CC=C(C=C2C(C(CC(C2)C)=CC2=CC=C(C=C2)N(CC)CC)=O)C=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 30.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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